Cas no 90-15-3 (naphthalen-1-ol)

Naphthalen-1-ol is a versatile intermediate used in various applications due to its unique combination of solubility and reactivity. Its key advantages include high water solubility, allowing for efficient extraction and processing, as well as excellent reactivity with electrophiles, enabling facile functionalization and derivatization reactions.
naphthalen-1-ol structure
naphthalen-1-ol structure
Product Name:naphthalen-1-ol
CAS No:90-15-3
MF:C10H8O
MW:144.169922828674
MDL:MFCD00003930
CID:34551
PubChem ID:7005
Update Time:2025-08-15

naphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • Naphthalen-1-ol
    • a-Naphthol
    • 1-Hydroxynaphthalene
    • C.I. 76605
    • Durafur developer D
    • Fourrine 99
    • Furro ER
    • Oxidation base 33
    • 1-Naphthalenol
    • 1-naphthol (alpha)
    • alpha-Naphthol
    • 1-Naphthol
    • 1-Naphthol [for Biochemical Research]
    • 1-Naphtyol
    • 1-Hydroxynaphthalene
    • α-Hydroxynaphthalene
    • NAPHTHOL
    • Fouramine ERN
    • Fourrine ERN
    • Tertral ERN
    • Ursol ERN
    • Basf Ursol ERN
    • Nako TRB
    • Zoba ERN
    • alpha-Hydroxynaphthalene
    • Naphthalenol
    • C.I. Oxidation Base 33
    • .alpha.-Naphthol
    • 1-Naphthyl alcohol
    • CI Oxidation Base 33
    • .alpha.-Hydroxynaphthalene
    • 1-napthol
    • CI 76605
    • WLN: L66J BQ
    • 1-Naphthol (8CI)
    • 5-Hydroxynaphthalene
    • Naphthol-1
    • Naphthyl-1-ol
    • NSC 9586
    • α-Naphthol
    • α-Naphthyl alcohol
    • 50356-21-3
    • ST5214429
    • napthyl alcohol
    • nchembio791-comp4
    • 1-Naphthol, puriss., for fluorescence, >=99.0% (GC)
    • Tox21_202120
    • CCRIS 1172
    • N0026
    • 35825_RIEDEL
    • CS-W020125
    • STL163337
    • GS-6917
    • 1-Naphthol, certified reference material, TraceCERT(R)
    • 1ST000684
    • SCHEMBL3416
    • 1Naphthalenol
    • 4b33
    • 1-Naphthol, LR, >=99%
    • hydroxynaphthalene
    • F1908-0108
    • AI3-00106
    • LS-95401
    • N0864
    • alphaHydroxynaphthalene
    • CAS-90-15-3
    • Z104474036
    • alpha-Naphthol, 1-Naphthol
    • (+)-naphthol
    • NSC9586
    • Duloxetine EP Impurity D (1-Naphthol)
    • 1-Naphtol
    • BBL011611
    • Naphth-1-ol, 9
    • alpha-Naphthyl alcohol
    • CHEBI:10319
    • 1-Naphthol, >=98.0% (GC)
    • UNII-2A71EAQ389
    • alpha-napthol
    • DULOXETINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)
    • 33420_RIEDEL
    • HSDB 2650
    • 1-Naphthol, SAJ special grade, >=99.0%
    • SGCUT00118
    • DTXCID401793
    • alphanaphthol
    • DTXSID6021793
    • AKOS000118822
    • DULOXETINE IMPURITY D (USP IMPURITY)
    • 1hydroxynaphthalene
    • EINECS 201-969-4
    • NSC-9586
    • 1-Naphthol, ReagentPlus(R), >=99%
    • 1-Naphthol, Pure PA, 99%
    • ZINC00967929
    • 1-Naphthol, Vetec(TM) reagent grade, 98%
    • EN300-19501
    • Naphthol, 1-
    • 1-Naphthol, Purified
    • DULOXETINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • 1-Naphthol, PESTANAL(R), analytical standard
    • J-610055
    • to_000072
    • hydroxy naphthalene
    • 1321-67-1
    • HY-Y1309
    • Naphthol 1
    • 70442_FLUKA
    • 1-Naphthol, p.a., 99.0%
    • NCGC00249169-01
    • 1-Naphthol, Reagent
    • Q408876
    • 90-15-3
    • 1-Naphthol, puriss. p.a., Reag. Ph. Eur., >=99% (GC)
    • CHEMBL122617
    • NS00005331
    • N1000_SIAL
    • naphthalene-1-ol
    • N2780_SIAL
    • 1NP
    • 70438_FLUKA
    • 1-NAPHTHOL [HSDB]
    • napthalenol
    • AB-131/40232333
    • 1-Naphthol, BioXtra, >=99%
    • NCGC00256563-01
    • 2A71EAQ389
    • DB-259778
    • BDBM23450
    • 1-NAPHTHOL [INCI]
    • DULOXETINE IMPURITY D [USP IMPURITY]
    • 1-NAPHTHOL [MI]
    • 8 -naphthol
    • NCGC00259669-01
    • DULOXETINE IMPURITY D
    • C11714
    • MFCD00003930
    • Tox21_302768
    • 1-NAPHTOL-
    • naphthalen-1-ol
    • MDL: MFCD00003930
    • Inchi: 1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
    • InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1817321

Computed Properties

  • Exact Mass: 144.057515
  • Monoisotopic Mass: 144.057515
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.224
  • Melting Point: 94-96 °C (lit.)
  • Boiling Point: 278-280 °C(lit.)
  • Flash Point: Fahrenheit: 257 ° f
    Celsius: 125 ° c
  • Refractive Index: 1.6224
  • Solubility: Soluble in benzene, chloroform, ether and ethanol.
  • Stability/Shelf Life: Stable, but air and light sensitive - store under inert gas. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 2.54540
  • Merck: 6383
  • Vapor Pressure: 1 mmHg ( 94 °C)
  • Sensitiveness: Air & Light Sensitive
  • pka: 9.34(at 25℃)
  • λmax: 324(MeOH)(lit.)
  • Solubility: Slightly soluble in water, easily soluble in benzene, ethanol, ether, chloroform and alkaline solutions.

naphthalen-1-ol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all
  • WGK Germany:1
  • Hazard Category Code: 21/22-37/38-41-51/53
  • Safety Instruction: 22-26-37/39-61
  • FLUKA BRAND F CODES:8-23
  • RTECS:QL2800000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:5%
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

naphthalen-1-ol Customs Data

  • HS CODE:29071510

naphthalen-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP81026-5mg
1-Naphthol
90-15-3 96.0%
5mg
¥50 2021-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N128915-25g
naphthalen-1-ol
90-15-3 ,≥99%
25g
¥308.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N128915-50g
naphthalen-1-ol
90-15-3 ,≥99%
50g
¥494.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N103798-1g
naphthalen-1-ol
90-15-3
1g
¥244.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N103797-2.5kg
naphthalen-1-ol
90-15-3 AR,99.0%
2.5kg
¥549.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N103797-25g
naphthalen-1-ol
90-15-3 AR,99.0%
25g
¥61.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N103797-500g
naphthalen-1-ol
90-15-3 AR,99.0%
500g
¥226.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N103797-100g
naphthalen-1-ol
90-15-3 AR,99.0%
100g
¥92.90 2023-09-01
Fluorochem
208940-25g
1-Naphthol
90-15-3 95%
25g
£10.00 2022-03-01
Fluorochem
208940-100g
1-Naphthol
90-15-3 95%
100g
£16.00 2022-03-01

naphthalen-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Reference
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) ,  Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ;  8 min, rt
Reference
Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenol
Prasanna; Usha, K. M.; Hegde, M. S., Dalton Transactions, 2021, 50(40), 14223-14234

Production Method 3

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Sulfuric acid Solvents: Acetone ;  10 min, 40 - 50 °C
Reference
Acid-washed bentonite: a new reagent for the deprotection of tetrahydropyranyl ethers
Poon, Po. S.; Banerjee, Ajoy K.; Bedoya, Liadis; Sanchez, Jennifer; Laya, Manuel S., Journal of Chemical Research, 2011, 35(8), 477-479

Production Method 4

Reaction Conditions
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: 1,2-Dichloroethane ;  18 h, 60 °C
Reference
Isomerization of 7-Oxabenzonorbornadienes into Naphthols Catalyzed by [RuCl2(CO)3]2
Ballantine, Melissa; Menard, Michelle L.; Tam, William, Journal of Organic Chemistry, 2009, 74(19), 7570-7573

Production Method 5

Reaction Conditions
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  3 h, rt
Reference
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

Production Method 6

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  48 h, pH 6.2, rt
Reference
Biotransformation of isoprenoids and shikimic acid derivatives by a vegetable enzymatic system
Maczka, Wanda Krystyna; Mironowicz, Agnieszka, Zeitschrift fuer Naturforschung, 2004, 59, 201-204

Production Method 7

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; Kobayashi, Katsuaki; Nakajima, Hitoshi; Koya, Masahiko; Inazu, Toshiyuki, Synthetic Communications, 2002, 32(11), 1665-1670

Production Method 8

Reaction Conditions
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  1.5 h, 25 °C
Reference
Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent
Ciuffreda, Pierangela; Casati, Silvana; Santaniello, Enzo, Tetrahedron, 1999, 56(2), 317-321

Production Method 9

Reaction Conditions
1.1 Reagents: Water Catalysts: p-Toluenesulfonic acid
Reference
A selective hydrolysis of aryl acetates
Blay, Gonzalo; Luz Cardona, M.; Begona Garcia, M.; Pedro, Jose R., Synthesis, 1989, (6), 438-9

Production Method 10

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ,  Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) ,  (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ;  30 min, rt
Reference
Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology
He, Xu; Zheng, Yi-Wen; Lei, Tao; Liu, Wen-Qiang; Chen, Bin; et al, Catalysis Science & Technology, 2019, 9(13), 3337-3341

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon dioxide Solvents: Ethanol ,  Water ;  30 min, 60 °C
Reference
Preparation of high purity α-naphthol
Guseinov, N. I.; Ibragimova, M. D.; Nagiev, V. A.; Alieva, A. G., Azerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55

Production Method 12

Reaction Conditions
1.1 Reagents: 2,2′-Bipyridine ,  Trimethylsilyl triflate Solvents: Acetonitrile ;  0 °C; 10 - 25 min, rt
1.2 Reagents: Water ;  rt
Reference
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-Bipyridyl
Yanagihara, Mizushi; Ohta, Reiya ; Murai, Kenichi ; Arisawa, Mitsuhiro ; Fujioka, Hiromichi, ACS Omega, 2019, 4(5), 8465-8471

Production Method 13

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethanol ,  Water ;  6 h, rt
Reference
A mild and highly efficient conversion of arylboronic acids into phenols by oxidation with MCPBA
Chen, Dong-Song; Huang, Jing-Mei, Synlett, 2013, 24(4), 499-501

Production Method 14

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
Reference
Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complex
Mojtahedi, Mohammad M.; Saidi, Mohammad R.; Heravi, Majid M.; Bolourtchian, Mohammad, Monatshefte fuer Chemie, 1999, 130(9), 1175-1178

Production Method 15

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Mechanism of photosubstitution of halogen with hydrogen in halonaphthols in alcoholic medium
Ivanov, V. L.; Eggert, L., Zhurnal Organicheskoi Khimii, 1986, 22(9), 1933-7

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Indium oxide ,  Diisopropylethylamine Solvents: Ethanol ;  24 h, rt
Reference
Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 Nanoparticles
Sun, Liming; Li, Rong; Zhan, Wenwen; Wang, Fan; Zhuang, Yuan; et al, Chemistry - A European Journal, 2019, 25(12), 3053-3060

Production Method 17

Reaction Conditions
1.1 Solvents: Ethyl 2-chloro-2,2-difluoroacetate ,  Water ;  12 h, 80 °C
Reference
Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction
Chen, Wenkun; Yang, Wen; Wu, Ruihua; Yang, Dingqiao, Green Chemistry, 2018, 20(11), 2512-2518

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Silver Solvents: Water ;  24 h, 40 bar, 100 °C
Reference
Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation
Li, Alain You; Kaushik, Madhu; Li, Chao-Jun; Moores, Audrey, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 min, rt
Reference
Oxidation of Organotrifluoroborates via Oxone
Molander, Gary A.; Cavalcanti, Livia N., Journal of Organic Chemistry, 2011, 76(2), 623-630

naphthalen-1-ol Raw materials

naphthalen-1-ol Preparation Products

naphthalen-1-ol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-15-3)1-Naphthol
Order Number:sfd928
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-15-3)1-Naphthol
Order Number:LE11215;LE5962
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
Price ($):discuss personally
Email:18501500038@163.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-15-3)
Order Number:SFD1302
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Email:sales1@senfeida.com

naphthalen-1-ol Spectrogram

GC-MS
GC-MS
13C NMR Varian CDCl3
13C NMR
1H NMR JEOL CDCl3
1H NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-15-3)1-Naphthol
sfd928
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-15-3)1-Naphthol
LE11215;LE5962
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email